7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 7th position, a phenyl group at the 3rd position, and a pyrrolidin-1-ylmethyl group at the 8th position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic or basic conditions.
Introduction of the hydroxy group: The hydroxy group at the 7th position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the pyrrolidin-1-ylmethyl group: This step involves the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a suitable leaving group on the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The phenyl and pyrrolidin-1-ylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the pyrrolidin-1-ylmethyl group, resulting in different chemical properties and biological activities.
3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one:
7-hydroxy-3-phenyl-2H-chromen-2-one: Lacks both the pyrrolidin-1-ylmethyl group and the specific substitution pattern, leading to distinct properties.
Uniqueness
The presence of the hydroxy, phenyl, and pyrrolidin-1-ylmethyl groups in 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-9-8-15-12-16(14-6-2-1-3-7-14)20(23)24-19(15)17(18)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBFDBLAVCCXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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